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molecular formula C10H8ClNS B8723217 2-(3-Chlorophenyl)thiophen-3-amine

2-(3-Chlorophenyl)thiophen-3-amine

Cat. No. B8723217
M. Wt: 209.70 g/mol
InChI Key: IQLXOVJDBAQIAC-UHFFFAOYSA-N
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Patent
US05747518

Procedure details

The same procedures as described in Example 3 were carried out except that 3-nitro-2-(4-chlorophenyl)thiophene was replaced by 3-nitro-2-(3-chlorophenyl)thiophene. The yield was 71%. 1 H-NMR(CDCl3, δ value):3.84(2H, brs), 6.65(1H, d, J=5.1), 7.14(1H, d, J=5.1), 7.21(1H, dd, J=1.5, 8.8), 7.35(1H, dt, J=1.5, 8.8), 7.41(1H, dd, J=1.5, 8.8), 7.51-7.53(1H, m)
Name
3-nitro-2-(4-chlorophenyl)thiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-nitro-2-(3-chlorophenyl)thiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+](C1C=CSC=1C1C=CC(Cl)=CC=1)([O-])=O.[N+:16]([C:19]1[CH:23]=[CH:22][S:21][C:20]=1[C:24]1[CH:29]=[CH:28][CH:27]=[C:26]([Cl:30])[CH:25]=1)([O-])=O>>[NH2:16][C:19]1[CH:23]=[CH:22][S:21][C:20]=1[C:24]1[CH:29]=[CH:28][CH:27]=[C:26]([Cl:30])[CH:25]=1

Inputs

Step One
Name
3-nitro-2-(4-chlorophenyl)thiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(SC=C1)C1=CC=C(C=C1)Cl
Step Two
Name
3-nitro-2-(3-chlorophenyl)thiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(SC=C1)C1=CC(=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=C(SC=C1)C1=CC(=CC=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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